molecular formula C17H17NO2S B2434255 3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one CAS No. 842956-92-7

3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one

Cat. No.: B2434255
CAS No.: 842956-92-7
M. Wt: 299.39
InChI Key: KJLZFSBURVDWKP-UHFFFAOYSA-N
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Description

3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one is a useful research compound. Its molecular formula is C17H17NO2S and its molecular weight is 299.39. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including 3-(3-m-Tolyloxy-propyl)-3H-benzothiazol-2-one, have been studied for their role in inhibiting corrosion, particularly for carbon steel in acidic environments. These compounds provide effective corrosion protection by adsorbing onto metal surfaces, combining both physical and chemical interactions (Hu et al., 2016).

Synthesis of Benzimidazoles and Benzothiazoles

This chemical is also involved in the synthesis of benzimidazoles and benzothiazoles from various alcohols. The process demonstrates broad functional group tolerance and efficient yields, highlighting its versatility in organic synthesis (Raghavendra et al., 2011).

Anti-tumor Activity

Studies have explored the potential anti-tumor properties of benzothiazole derivatives. These compounds show significant activity against various human cancer cell lines, including breast, colon, and renal cancers. The mechanism involves hydrolysis, generating reactive intermediates that contribute to their anti-tumor effects (Wang et al., 2009).

Analgesic and Anti-inflammatory Properties

A series of compounds based on the 1,3-benzothiazol-2-one nucleus, including derivatives of this compound, have been synthesized and evaluated for their analgesic and anti-inflammatory properties. This research indicates a potential for these compounds in the development of new therapeutic agents (Abbas et al., 2014).

Fluorescent Chemosensor Development

Benzothiazole derivatives are utilized in the creation of ratiometric fluorescent chemosensors for pH detection. Their structure allows for reversible acid/base-switched emission transitions, making them suitable for detecting pH fluctuations in biological and environmental samples (Li et al., 2018).

Quantum Chemical and Molecular Dynamics Studies

These compounds are also the subject of theoretical studies, including quantum chemical calculations and molecular dynamics simulations, to understand their molecular behavior and interactions, particularly in corrosion inhibition processes (Salarvand et al., 2017).

Antimicrobial Activity

Additionally, benzothiazole derivatives have been evaluated for their antimicrobial activity. The structural variation in these compounds plays a crucial role in determining their effectiveness against different microbial strains (Rajeeva et al., 2009).

Properties

IUPAC Name

3-[3-(3-methylphenoxy)propyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-13-6-4-7-14(12-13)20-11-5-10-18-15-8-2-3-9-16(15)21-17(18)19/h2-4,6-9,12H,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLZFSBURVDWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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